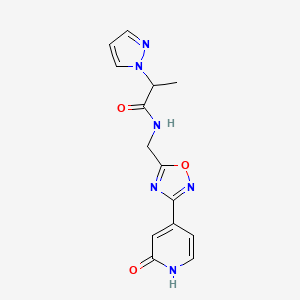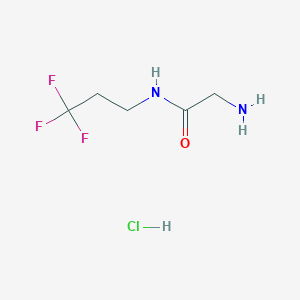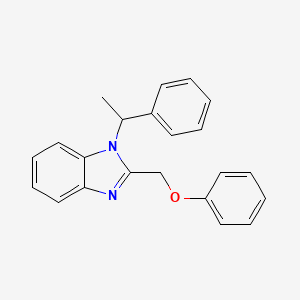}acetamide CAS No. 924873-51-8](/img/structure/B2453148.png)
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide is a useful research compound. Its molecular formula is C17H14FN3O3S2 and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure-Activity Relationships in Drug Development
Compounds with a similar structure have been utilized in the exploration of structure-activity relationships, especially in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These studies are pivotal for understanding how alterations in chemical structures can impact metabolic stability and efficacy in drug development, providing insights into the design of more effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
The synthesis of novel sulfonamide derivatives has shown promising results in vitro for anticancer activity against breast and colon cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies, showcasing the importance of structural variation in enhancing cytotoxic effects against cancer cells (Ghorab et al., 2015).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial properties of compounds with similar structures, including their effectiveness against Gram-negative and Gram-positive bacteria, as well as fungi. Such studies contribute to the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Badiger et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide have been investigated for their ability to inhibit specific enzymes, such as glutaminase. This is crucial for therapeutic strategies targeting metabolic pathways in diseases like cancer, where enzyme inhibition can lead to reduced proliferation of tumor cells (Shukla et al., 2012).
Drug Design and Synthesis
The exploration of novel synthetic pathways and the design of new compounds with potential biological activities are significant areas of research. Studies have demonstrated the synthesis of various derivatives and evaluated their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This research is fundamental to drug discovery, highlighting the importance of chemical synthesis in developing new therapeutic agents (Fahim et al., 2019).
These studies underscore the broad utility of compounds like 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide in scientific research, particularly in the realms of drug development, antimicrobial therapy, and enzyme inhibition. The ongoing investigation into the structure-activity relationships, synthesis, and biological activities of such compounds is essential for advancing pharmaceutical sciences and developing new treatments for various diseases.
特性
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIANIAGQGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)
![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)


![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)
![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)




